molecular formula C23H39N7O8 B14500467 L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine CAS No. 64152-88-1

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine

Katalognummer: B14500467
CAS-Nummer: 64152-88-1
Molekulargewicht: 541.6 g/mol
InChI-Schlüssel: GBWDEUMOGFDWNR-VWCBXMNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine is a peptide composed of multiple alanine residues and a single proline residue. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into individual amino acids using water and enzymes like proteases.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, altering the peptide’s properties.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.

    Substitution: Amino acid substitution using SPPS with different amino acid derivatives.

Major Products Formed

    Hydrolysis: Individual amino acids (alanine and proline).

    Oxidation: Oxidized peptide derivatives.

    Substitution: Peptide analogs with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine has various applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Alanyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of multiple alanine residues and a single proline residue, which imparts distinct structural and functional properties. This peptide’s unique sequence allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

64152-88-1

Molekularformel

C23H39N7O8

Molekulargewicht

541.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H39N7O8/c1-10(24)17(31)25-11(2)19(33)28-14(5)22(36)30-9-7-8-16(30)21(35)27-13(4)18(32)26-12(3)20(34)29-15(6)23(37)38/h10-16H,7-9,24H2,1-6H3,(H,25,31)(H,26,32)(H,27,35)(H,28,33)(H,29,34)(H,37,38)/t10-,11-,12-,13-,14-,15-,16-/m0/s1

InChI-Schlüssel

GBWDEUMOGFDWNR-VWCBXMNJSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Kanonische SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.